molecular formula C9H16O4 B167481 4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane CAS No. 1607-37-0

4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane

Cat. No.: B167481
CAS No.: 1607-37-0
M. Wt: 188.22 g/mol
InChI Key: DOUYENKDWOPECR-UHFFFAOYSA-N
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Description

4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane is an organic compound with the molecular formula C9H16O4 and a molecular weight of 188.22 g/mol . It is characterized by the presence of an epoxy group and a dioxolane ring, which contribute to its unique chemical properties. This compound is used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction temperature is maintained at around 60-80°C, and the reaction mixture is continuously stirred to ensure uniformity. The product is then purified through distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane involves the interaction of its epoxy group with various molecular targets. The epoxy group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to changes in their structure and function. This reactivity is exploited in applications such as enzyme inhibition and cross-linking of polymers .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis[(2,3-epoxypropoxy)methyl]cyclohexane
  • 1,4-Cyclohexanedimethanol diglycidyl ether
  • 2,2’-[1,4-Cyclohexanediylbis(methyleneoxymethylene)]bis-oxirane

Uniqueness

4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane is unique due to its combination of an epoxy group and a dioxolane ring, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring both high reactivity and chemical stability .

Properties

IUPAC Name

2,2-dimethyl-4-(oxiran-2-ylmethoxymethyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-9(2)12-6-8(13-9)4-10-3-7-5-11-7/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUYENKDWOPECR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)COCC2CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448386
Record name 2,2-Dimethyl-4-{[(oxiran-2-yl)methoxy]methyl}-1,3-dioxolane
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Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1607-37-0
Record name 2,2-Dimethyl-4-[(2-oxiranylmethoxy)methyl]-1,3-dioxolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1607-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-4-{[(oxiran-2-yl)methoxy]methyl}-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dioxolane, 2,2-dimethyl-4-[(2-oxiranylmethoxy)methyl]
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